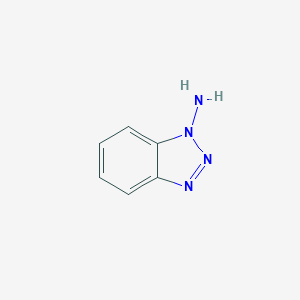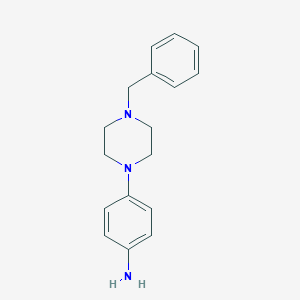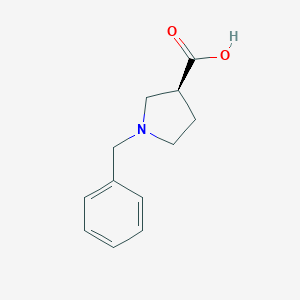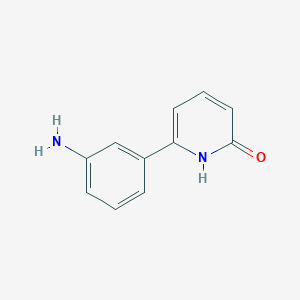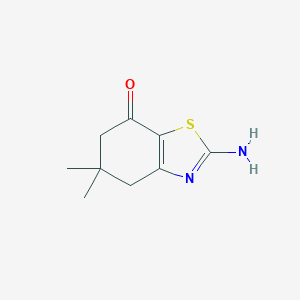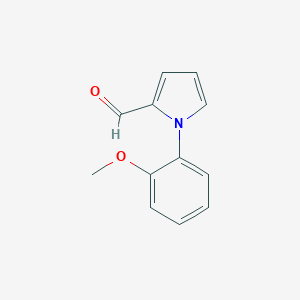
1-(2-甲氧基-苯基)-1H-吡咯-2-甲醛
描述
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring with a 2-methoxyphenyl group attached to one carbon and an aldehyde group attached to an adjacent carbon. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography .Chemical Reactions Analysis
As a pyrrole derivative, this compound might participate in various chemical reactions. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The aldehyde group is reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of an aldehyde group suggests that the compound may be polar and capable of forming hydrogen bonds .科学研究应用
Development of Selective 5-HT1A Receptor Inhibitors
The compound has been used in the synthesis of new compounds bearing the 2-MeO-Ph-piperazine moiety . These new compounds have shown high selectivity towards the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is a target for the treatment of various disorders, including depression, anxiety, and schizophrenia .
Leishmaniasis Treatment
The compound has been used in the synthesis of a benzimidazole derivative, which has shown significant leishmanicidal activity . Leishmaniasis is a parasitic disease that is caused by the Leishmania parasite. This compound has shown potential for the treatment of cutaneous leishmaniasis .
Development of G Protein-Coupled Receptors (GPCRs) Drugs
The compound could potentially be used in the development of drugs that act on GPCRs . GPCRs are a large family of receptors that are involved in many diseases, including diabetes, obesity, and Alzheimer’s .
Development of Serotonin Receptor Inhibitors
The compound could potentially be used in the development of serotonin receptor inhibitors . Serotonin receptors are a target for the treatment of various disorders, including depression, anxiety, and migraine .
Development of Drugs with Improved Blood-Brain Barrier Penetration
The compound could potentially be used in the development of drugs with improved blood-brain barrier penetration . The blood-brain barrier is a major obstacle in the development of drugs for the treatment of central nervous system disorders .
Development of Drugs with Cage-Like Structures
The compound could potentially be used in the development of drugs with cage-like structures . These structures could potentially improve the drug’s stability and bioavailability .
安全和危害
未来方向
属性
IUPAC Name |
1-(2-methoxyphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXACMSARNPHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390359 | |
| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
169036-73-1 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169036-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



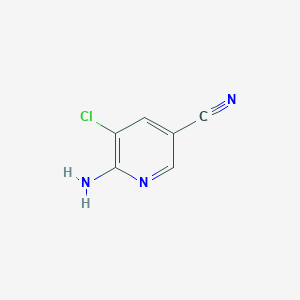
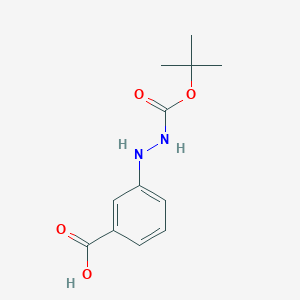
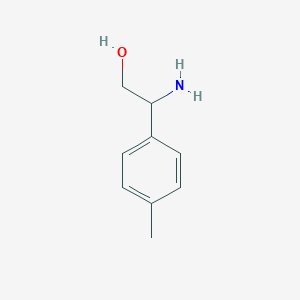
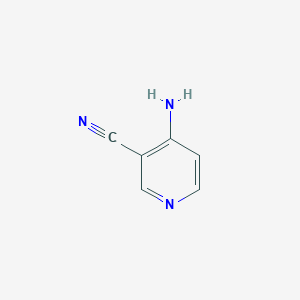
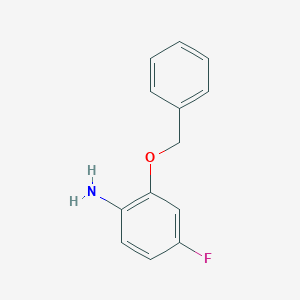
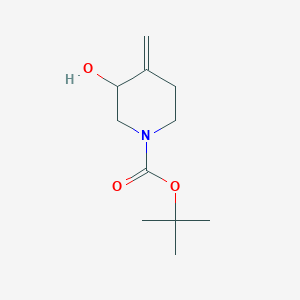
![Benzyl spiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B112010.png)
acetic acid](/img/structure/B112011.png)
